molecular formula C8H10ClNO B2659902 4-Chloro-3-(methoxymethyl)aniline CAS No. 1094675-66-7

4-Chloro-3-(methoxymethyl)aniline

Cat. No.: B2659902
CAS No.: 1094675-66-7
M. Wt: 171.62
InChI Key: AKNSTVMTJIIGEX-UHFFFAOYSA-N
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Description

4-Chloro-3-(methoxymethyl)aniline is a substituted aniline with the molecular formula C8H10ClNO . It is characterized by a molecular weight of 171.62 g/mol and its structure features an amine group, a chloro substituent, and a methoxymethyl group on a benzene ring, which is confirmed by its SMILES string (COCC1=C(C=CC(=C1)N)Cl) . This unique arrangement of functional groups makes it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The presence of the aniline moiety allows for diazotization reactions, while the chloro and methoxymethyl groups offer sites for further functionalization via metal-catalyzed cross-couplings or nucleophilic substitutions. As such, it is a valuable reagent for constructing more complex molecular architectures, potentially for the development of pharmaceuticals and specialty chemicals. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-(methoxymethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNSTVMTJIIGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094675-66-7
Record name 4-chloro-3-(methoxymethyl)aniline
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The Multifaceted Role of Substituted Anilines and Ethers in Chemical Synthesis

Substituted anilines are fundamental precursors in the synthesis of a vast array of organic molecules. rsc.orguantwerpen.beresearchgate.net The amino group can be readily transformed into a variety of other functionalities, and the aromatic ring can undergo electrophilic substitution, with the position of substitution being directed by the existing substituents. rsc.org This adaptability makes them indispensable in the creation of pharmaceuticals, agrochemicals, dyes, and polymers. uantwerpen.beresearchgate.net

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are also of great importance in organic chemistry. google.comnih.gov They are often used as solvents due to their relative inertness and ability to dissolve a wide range of organic compounds. google.com Furthermore, the ether linkage is a common feature in many pharmaceutical compounds, where it can enhance metabolic stability and modulate the lipophilicity of a drug molecule, thereby improving its biological activity. nih.gov The incorporation of an ether functional group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov

A Look Back: the Evolution of Halogenated and Alkoxy Substituted Aromatic Amines

The history of halogenated aromatic amines is deeply intertwined with the development of the synthetic dye industry in the 19th century. osti.gov The introduction of halogen atoms onto the aniline (B41778) scaffold was found to significantly alter the color and properties of the resulting dyes. osti.gov Early methods for halogenation often involved direct reaction with elemental halogens, which could lead to a mixture of products. organic-chemistry.org Over time, more selective and controlled methods for the synthesis of specific isomers were developed, expanding the synthetic utility of these compounds. chemmethod.com

Alkoxy-substituted anilines also have a rich history, particularly in medicinal chemistry. The presence of an alkoxy group, such as a methoxy (B1213986) group, can influence the electronic properties of the aniline ring and its biological interactions. Research into these compounds has led to the development of various drugs and other bioactive molecules. uantwerpen.be The transformation of halogen-, alkyl-, and alkoxy-substituted anilines has been a subject of study, with enzymes like laccase showing the ability to polymerize these compounds. nih.gov

The Uncharted Territory of 4 Chloro 3 Methoxymethyl Aniline

Retrosynthetic Analysis of this compound

Retrosynthetic analysis, the practice of conceptually deconstructing a target molecule, provides a logical framework for designing its synthesis. For this compound, this analysis highlights key bond disconnections and functional group interconversions (FGI) that pave the way for viable synthetic routes.

Disconnection Strategies Involving Aromatic Amines

The most prominent strategy for disconnecting the aniline moiety is through Functional Group Interconversion (FGI). The amino group is a powerful ortho-, para-director and activator in electrophilic aromatic substitution, which can sometimes lead to challenges in controlling regioselectivity. Therefore, it is often strategically advantageous to introduce the amino group in the final step of the synthesis.

The most common FGI precursor for an aromatic amine is a nitro group (-NO₂). The C-N bond of the aniline is maintained, but the functionality is changed. This leads to the primary retrosynthetic disconnection shown below:

Figure 1: Primary FGI Disconnection

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This approach is highly favored because the nitro group is a strong deactivator and meta-director, which profoundly influences the strategy for introducing the other substituents (chloro and methoxymethyl groups) onto the aromatic ring. The reduction of the nitro group to an amine is a high-yielding and well-established transformation, commonly achieved through catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) or chemical reduction (e.g., using metals like Fe, Sn, or Zn in acidic media). google.comrsc.org

Approaches for the Introduction of the Methoxymethyl Moiety

The methoxymethyl group (-CH₂OCH₃) can be disconnected in two primary ways:

Disconnection of the C-O Ether Bond: This strategy involves a precursor with a hydroxymethyl (-CH₂OH) group, which is later etherified. This is an FGI approach. The synthesis would proceed by forming 4-chloro-3-(hydroxymethyl)aniline (or its nitro-analogue) first, followed by etherification using a methylating agent like iodomethane (B122720) (CH₃I) with a base (e.g., NaH), or dimethyl sulfate. nih.gov

Disconnection of the Aryl-C Bond: This approach builds the -CH₂OCH₃ group directly onto the ring. A plausible precursor would be a benzyl (B1604629) halide, such as 2-chloro-5-nitrobenzyl chloride. This intermediate can then undergo nucleophilic substitution with sodium methoxide (B1231860) (NaOCH₃) to form the methoxymethyl ether. This route is often efficient for constructing such side chains.

A patent for a related compound details a process starting from 2-chlorobenzyl chloride, which is first nitrated to give 4-nitro-2-chloromethyl-chlorobenzene. google.com This intermediate then reacts with a nucleophile. An analogous reaction with sodium methoxide would yield the key precursor, 1-chloro-2-(methoxymethyl)-4-nitrobenzene.

Halogenation Strategies on Aniline Scaffolds

Introducing a chlorine atom onto an aniline ring requires careful consideration of the powerful activating nature of the amino group. Direct halogenation of aniline is often difficult to control and can lead to poly-halogenation and oxidation. uni-giessen.de

To achieve selective monohalogenation, especially at the para-position, a common strategy is to temporarily "tame" the activating effect of the amine by converting it into an amide, typically an acetamide (B32628) (-NHCOCH₃). uni-giessen.de The acetyl group moderates the activating effect and its steric bulk favors substitution at the less hindered para-position. After the chlorination step, the acetyl group can be easily removed by hydrolysis to regenerate the amine.

Therefore, a retrosynthetic route involving halogenation might look like this:

Figure 2: Halogenation Strategy Disconnection

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This strategy, however, is more applicable when the amine is one of the first groups on the ring. Given the preferred retrosynthesis via a nitro precursor (Section 2.1.1), the chlorination would typically be performed on a molecule that does not yet contain the amine, thus avoiding these complications. For instance, chlorinating 3-(methoxymethyl)nitrobenzene would be a more direct approach, guided by the directing effects of the existing substituents.

Established and Emerging Synthetic Pathways

Based on the retrosynthetic analysis, several forward synthetic pathways can be devised. These range from conventional multi-step sequences to more modern, streamlined methodologies.

Multistep Synthetic Sequences from Readily Available Precursors

A robust and logical multi-step synthesis for this compound can be constructed starting from a simple, commercially available precursor like 2-chlorotoluene (B165313) . This pathway leverages the directing group effects of the substituents at each stage.

Scheme 1: Plausible Multi-step Synthesis

Nitration: 2-chlorotoluene is nitrated using a standard mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The methyl group is an ortho-, para-director, and the chloro group is also an ortho-, para-director. The major product formed is 2-chloro-5-nitrotoluene (B86962) , where nitration occurs para to the chloro group and meta to the methyl group.

Radical Bromination: The methyl group of 2-chloro-5-nitrotoluene is converted to a bromomethyl group via free radical bromination, using N-Bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide. This yields 1-(bromomethyl)-2-chloro-5-nitrobenzene .

Ether Formation: The bromomethyl intermediate undergoes a nucleophilic substitution reaction (Sₙ2) with sodium methoxide (NaOCH₃). This step efficiently displaces the bromide to form the desired methoxymethyl ether, resulting in the key intermediate 1-chloro-2-(methoxymethyl)-4-nitrobenzene . google.com

Nitro Group Reduction: In the final step, the nitro group is selectively reduced to an amine. Catalytic hydrogenation using H₂ gas over a palladium-on-carbon (Pd/C) catalyst is a clean and effective method. google.comgoogle.com This transformation yields the final product, This compound .

The table below summarizes the typical reagents for each transformation in this sequence.

Step Transformation Starting Material Key Reagents Product
1Nitration2-ChlorotolueneHNO₃, H₂SO₄2-Chloro-5-nitrotoluene
2Benzylic Bromination2-Chloro-5-nitrotolueneNBS, AIBN (initiator)1-(Bromomethyl)-2-chloro-5-nitrobenzene
3Williamson Ether Synthesis1-(Bromomethyl)-2-chloro-5-nitrobenzeneNaOCH₃, Methanol (B129727)1-Chloro-2-(methoxymethyl)-4-nitrobenzene
4Nitro Reduction1-Chloro-2-(methoxymethyl)-4-nitrobenzeneH₂, Pd/CThis compound

Direct Synthesis and One-Pot Methodologies

While multi-step syntheses are reliable, modern organic chemistry seeks more efficient routes that reduce step counts and improve atom economy. For polysubstituted anilines, several emerging one-pot and tandem strategies are being developed.

Although a specific one-pot synthesis for this compound is not prominently reported, general methodologies exist that could be adapted. These methods often construct the aromatic ring from acyclic or non-aromatic precursors.

Synthesis from Substituted Cyclohexanones: Recent studies have shown the synthesis of substituted anilines from corresponding cyclohexanones. bohrium.comacs.org This method involves the reaction of a cyclohexanone (B45756) with an ammonia (B1221849) source, followed by aromatization via a dehydrogenation process, often catalyzed by palladium on carbon (Pd/C) in the presence of a hydrogen acceptor like ethylene. bohrium.comacs.org A hypothetical cyclohexanone precursor for the target molecule would be complex to synthesize itself, but this strategy represents a novel approach to forming the aniline ring.

Multi-component Reactions (MCRs): MCRs combine three or more reactants in a single operation to form a product that contains portions of all reactants. Gold-catalyzed three-component reactions of alkynes have been developed to produce a variety of substituted anilines. rsc.org Other methods use base-promoted cascade reactions to build the aniline ring from simple precursors in a single operation. nih.govgeneseo.edu

The table below contrasts the classical multi-step approach with the principles of modern one-pot syntheses.

Methodology Concept Advantages Challenges for Target Molecule
Multistep Synthesis Sequential, controlled introduction of functional groups onto a basic scaffold.High control over regiochemistry, reliable and well-understood reactions.Lower overall yield due to multiple steps, more waste generation, time-consuming.
One-Pot/Direct Synthesis Aromatization of cyclic precursors or MCRs to build the ring and substituents simultaneously.Higher efficiency (step economy), less waste, faster.Requires highly specific and complex starting materials or catalysts; substrate scope may be limited. thieme-connect.com

These emerging methods, while powerful, often require significant research and development to be applied to a specific, complex target like this compound. For now, the multi-step sequence remains the most practical and established route for its synthesis.

Optimization of Reaction Conditions and Process Development

Temperature, Pressure, and Stoichiometric Control

The successful synthesis of this compound hinges on the meticulous control of temperature, pressure, and the stoichiometric ratios of reactants and catalysts at each stage of the proposed synthetic sequence.

A viable synthetic strategy commences with m-nitrotoluene, which undergoes a three-step transformation:

Electrophilic Chlorination: Introduction of a chlorine atom ortho to the methyl group and meta to the nitro group.

Side-Chain Functionalization: Conversion of the methyl group to a methoxymethyl group.

Nitro Group Reduction: Reduction of the nitro group to an amine to yield the final product.

Step 1: Chlorination of m-nitrotoluene

The selective chlorination of m-nitrotoluene to yield 2-chloro-5-nitrotoluene is a critical first step. This reaction is typically achieved through catalytic chlorination.

ParameterControl Measures and Typical Values
Temperature The reaction temperature is controlled between 60-65 °C. Lower temperatures may lead to a sluggish reaction, while higher temperatures could result in undesired byproducts through over-chlorination or decomposition.
Pressure This reaction is generally carried out at or near atmospheric pressure.
Stoichiometry A transition metal catalyst, such as iron or its corresponding salts, is used. The key is the controlled introduction of chlorine gas. The reaction progress is monitored chromatographically until the starting material is consumed to prevent the formation of dichlorinated products. google.com

Step 2: Synthesis of 1-Chloro-2-(methoxymethyl)-5-nitrobenzene

This intermediate can be synthesized from 2-chloro-5-nitrotoluene via a two-step sequence involving radical bromination followed by nucleophilic substitution.

Radical Bromination: The methyl group of 2-chloro-5-nitrotoluene is converted to a bromomethyl group.

ParameterControl Measures and Typical Values
Temperature The reaction is typically performed at the reflux temperature of the solvent (e.g., carbon tetrachloride), often between 70-80 °C. Temperature control is crucial to ensure selective mono-bromination and to manage the exothermic nature of the reaction.
Pressure Performed at atmospheric pressure.
Stoichiometry N-Bromosuccinimide (NBS) is commonly used as the brominating agent in a 1:1 molar ratio with the toluene (B28343) substrate. A catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required. Strict stoichiometric control of NBS prevents di-bromination.

Nucleophilic Substitution: The resulting 1-chloro-2-(bromomethyl)-5-nitrobenzene is then reacted with sodium methoxide.

ParameterControl Measures and Typical Values
Temperature This reaction is often carried out at temperatures ranging from room temperature to the reflux temperature of methanol. The temperature is chosen to ensure a reasonable reaction rate without promoting side reactions.
Pressure Conducted at atmospheric pressure.
Stoichiometry A slight excess of sodium methoxide (typically 1.1 to 1.2 equivalents) is used to ensure complete conversion of the bromomethyl intermediate. Methanol serves as both the reactant source and the solvent.

Step 3: Reduction of 1-Chloro-2-(methoxymethyl)-5-nitrobenzene

The final step is the reduction of the aromatic nitro group to form this compound. Catalytic hydrogenation is the most common and efficient industrial method for this transformation. numberanalytics.com

ParameterControl Measures and Typical Values
Temperature Nitro group reductions are highly exothermic. acsgcipr.org The temperature must be carefully controlled, often between 25-80 °C, to prevent thermal runaways and the formation of hazardous intermediates like nitroso and hydroxylamine (B1172632) compounds. wikipedia.orgmdpi.com
Pressure Hydrogen pressure is a key parameter, typically ranging from atmospheric pressure to 10 bar. Higher pressures increase the reaction rate but also require more specialized industrial equipment. google.com
Stoichiometry A catalytic amount of a precious metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is used. Catalyst loading is optimized to balance reaction speed, cost, and to minimize metal leaching into the product. psu.edu The stoichiometry of the hydrogen gas supply must be sufficient to ensure complete reduction.

Alternative reduction methods, such as using iron powder in an acidic medium (e.g., with hydrochloric or acetic acid), can also be employed. rsc.orgvedantu.com This method avoids the need for high-pressure hydrogen but generates significant iron sludge waste. rsc.org Temperature control is still essential, and the stoichiometry involves using an excess of iron powder.

Scale-Up Considerations for Research and Industrial Applications

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces significant challenges related to safety, cost-effectiveness, and environmental impact.

Chlorination of m-nitrotoluene:

Safety: The primary hazard is the handling of large quantities of toxic and corrosive chlorine gas. Industrial processes must incorporate robust containment systems, scrubbers, and emergency shutdown procedures. google.com

Process Control: Maintaining a consistent temperature profile across a large reactor is crucial to ensure selective chlorination and avoid runaway reactions. Efficient heat exchange systems are mandatory.

Waste Management: The process generates acidic off-gases (HCl) that must be neutralized and treated before release. Catalyst recovery and recycling are also important for economic and environmental reasons.

Side-Chain Functionalization:

Radical Bromination: The initiation of radical reactions on a large scale requires careful control. The use of UV light can be difficult to implement uniformly in large reactors. Chemical initiators must be added at a controlled rate to manage the reaction's exothermicity. The corrosive nature of hydrogen bromide (HBr), a byproduct, necessitates the use of corrosion-resistant equipment.

Nucleophilic Substitution: The use of large volumes of flammable solvents like methanol requires intrinsically safe equipment and fire suppression systems. The formation of sodium bromide as a solid byproduct can complicate stirring and heat transfer in large vessels, necessitating careful reactor design and agitation control.

Nitro Group Reduction:

Thermal Safety: The reduction of aromatic nitro compounds is notoriously exothermic and poses a significant risk of thermal runaway on an industrial scale. acsgcipr.org Detailed calorimetric studies (reaction calorimetry) are essential during process development to understand the heat flow and to design adequate cooling capacity and emergency relief systems. acsgcipr.org

Hydrogenation Safety: When using catalytic hydrogenation, the management of flammable hydrogen gas under pressure is a major safety concern. This requires specialized high-pressure reactors, leak detection systems, and adherence to strict operational protocols. google.com The catalyst, particularly Pd/C, can be pyrophoric when dry and must be handled with care, often as a wet paste.

Process Optimization: For industrial applications, minimizing the amount of expensive precious metal catalyst is a key economic driver. Catalyst filtration, recovery, and reuse are standard practices. psu.edu Ensuring the complete removal of the catalyst from the final product is also a critical quality control step.

Alternative Technologies: To mitigate the hazards associated with batch hydrogenation, continuous flow reactors are increasingly being adopted for the reduction of nitroaromatics. Flow chemistry offers superior heat and mass transfer, allowing for better temperature control and safer operation at higher pressures and temperatures, ultimately leading to higher throughput and improved process safety.

Waste Stream: In methods using metal reductants like iron, the disposal of large quantities of metal sludge (e.g., iron oxides) presents a significant environmental and cost challenge. rsc.org

Reactivity of the Aromatic Amine Functionality

The primary amino group is a dominant feature of the molecule's reactivity profile. It can act as a nucleophile and its presence strongly activates the aromatic ring towards electrophilic attack.

The aniline ring in this compound is highly susceptible to electrophilic aromatic substitution (EAS) due to the powerful activating effect of the amino group. The outcome of such reactions is governed by the directing effects of the three substituents.

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group. It donates electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack.

Chloro Group (-Cl): This is a deactivating, ortho-, para-directing group. It withdraws electron density inductively (deactivating) but can donate a lone pair of electrons through resonance (ortho-, para-directing).

Methoxymethyl Group (-CH₂OCH₃): This is a weakly activating, ortho-, para-directing group. It functions primarily as a weak electron-donating group.

The combined influence of these groups directs incoming electrophiles primarily to the positions ortho and para to the strongly activating amino group. Given the substitution pattern, the most nucleophilic positions on the ring are C2, C6, and C4. Since C4 is already substituted with chlorine, electrophilic attack is predicted to occur at the C2 and C6 positions. The amino group's activating effect is so potent that reactions, such as bromination, can be difficult to control, often leading to polysubstituted products without careful moderation. libretexts.org To achieve monosubstitution, the reactivity of the amino group is often tempered by converting it into an amide (e.g., an acetanilide), which is less activating but still ortho-, para-directing. libretexts.org Friedel-Crafts reactions are generally unsuccessful on the free aniline because the amino group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.org This limitation can also be overcome by first protecting the amine as an amide. libretexts.org

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentTypeActivating/DeactivatingDirecting Effect
-NH₂ (Amino)Electron DonatingStrongly ActivatingOrtho, Para
-Cl (Chloro)Electron WithdrawingDeactivatingOrtho, Para
-CH₂OCH₃ (Methoxymethyl)Electron DonatingWeakly ActivatingOrtho, Para

The nitrogen atom of the primary amino group possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity allows it to react with a wide range of electrophiles. The reactivity can be influenced by the electronic nature of the aromatic ring; however, the fundamental ability to attack electron-deficient centers is a hallmark of the amine functionality. This nucleophilic character is the basis for the amidation, alkylation, and arylation reactions discussed in the following section. Studies on the nucleophilicity of various primary and secondary amines have established a quantitative basis for predicting their reactivity with standard electrophiles. uni-muenchen.de

The nucleophilic amino group readily undergoes reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Amidation: The formation of an amide bond is a common transformation. This is typically achieved by reacting the aniline with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, reaction with chloroacetyl chloride can yield the corresponding 2-chloro-N-aryl acetamide derivative. ijpsr.info This reaction not only forms a stable amide but also serves as a protective strategy to moderate the aniline's reactivity in other transformations, such as electrophilic aromatic substitution. libretexts.org

Alkylation: N-alkylation of the amino group can be accomplished through several methods. Reductive amination, which involves reacting the aniline with a ketone or aldehyde in the presence of a reducing agent, is an effective method for producing N-alkylated aromatic amines. google.com For instance, reacting an aniline with a ketone in the presence of a noble metal catalyst like platinum on carbon and an acid catalyst leads to the corresponding N-sec-alkyl aniline. google.com Enantioselective reductive alkylation has also been reported for hindered anilines using iridium catalysts, demonstrating the potential for stereocontrolled synthesis. researchgate.net

Arylation: The formation of a new N-aryl bond, often accomplished via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), is a powerful tool in modern organic synthesis. acs.org These reactions typically couple an aniline with an aryl halide or pseudohalide. For these reactions to proceed efficiently, particularly with electron-rich anilines, the amino group is sometimes first converted to a carbamate. nih.govacs.org The palladium catalyst, supported by specialized ligands, facilitates the C-N bond formation, even with challenging substrates. acs.org

Table 2: Selected Reagents for N-Functionalization Reactions

Reaction TypeReagent ClassSpecific Example(s)
AmidationAcyl Halides, AnhydridesAcetic Anhydride, Benzoyl Chloride, Chloroacetyl Chloride libretexts.orgijpsr.info
AlkylationAldehydes/Ketones (Reductive Amination)Cyclohexanone with H₂/Pt/C google.com
ArylationAryl Halides with Pd-catalystAryl Diazonium Salts with Pd(TFA)₂ nih.gov

Transformations Involving the Methoxymethyl Group

The methoxymethyl group (-CH₂OCH₃) is not merely a passive substituent; it can participate in specific chemical reactions, offering further synthetic utility.

The methoxymethyl (MOM) group is well-known in organic synthesis as a protecting group for alcohols, and the ether linkage in this compound can be cleaved under specific conditions. wikipedia.org This cleavage is typically achieved using Lewis or Brønsted acids. wikipedia.org For example, a variety of MOM ethers can be deprotected in good yields using bismuth trichloride (B1173362) (BiCl₃) in the presence of water. rsc.org Theoretical studies suggest that water plays a crucial role in facilitating the cleavage of the O–C–O bond system when complexed with the Lewis acid. rsc.org This deprotection would unmask a hydroxymethyl group (-CH₂OH) on the aromatic ring, which could then be used for subsequent derivatization.

The methylene (B1212753) carbon of the N-(methoxymethyl)aniline system can serve as an electrophilic precursor. In the presence of a strong Lewis acid such as titanium tetrachloride (TiCl₄), N-(methoxymethyl)anilines can generate N-methyleneamine or iminium ion equivalents. researchgate.net These reactive intermediates are susceptible to attack by various nucleophiles. For example, treatment with an allyl nucleophile like allyltrimethylsilane (B147118) can lead to the formation of homoallylic anilines. researchgate.net This type of reaction demonstrates that the methoxymethyl group can be activated to form a new carbon-carbon bond at the methylene position, significantly expanding the synthetic potential of the parent molecule.

Selective Functionalization of the Methoxymethyl Group

The methoxymethyl group in this compound offers a handle for various chemical modifications. While direct functionalization can be challenging, related chemistries on similar systems provide insights into potential transformations. For instance, the methoxymethyl group can be cleaved under specific conditions to yield the corresponding alcohol or phenol. In a broader context of aniline derivatives, the methoxymethyl group has been used as a protecting group for the amino functionality, which can be subsequently removed.

Reactivity of the Chloro Substituent

The chlorine atom on the aromatic ring is a key site for a variety of synthetic transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for replacing the chloro substituent with various nucleophiles. wikipedia.orgbyjus.com This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring generally facilitates SNAr reactions by stabilizing this intermediate. byjus.com In the case of this compound, the electron-donating nature of the amino and methoxymethyl groups makes the ring less susceptible to nucleophilic attack compared to rings bearing strong electron-withdrawing groups. However, under forcing conditions or with highly reactive nucleophiles, SNAr can still be achieved. For example, reactions with amines, alkoxides, or thiolates can lead to the corresponding substituted anilines. The reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline derivatives, a related system, has been shown to proceed via an addition-elimination mechanism, with the rate being influenced by the substituents on the aniline ring. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent of this compound serves as an effective handle for such transformations. eie.gracs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. eie.gracs.org This method is widely used to form new carbon-carbon bonds and can be applied to introduce a variety of aryl or vinyl groups in place of the chlorine atom.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new carbon-carbon bond, typically leading to substituted styrenes or other vinylated products. eie.gr

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, providing access to arylethynyl compounds. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl chloride with amines to form new carbon-nitrogen bonds, providing an alternative route to substituted anilines. acs.orgrsc.org

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of palladium catalyst, ligands, base, and reaction conditions. eie.gracs.orgacs.org

Reductive Dehalogenation Strategies

Reductive dehalogenation offers a method to remove the chloro substituent, replacing it with a hydrogen atom. This transformation can be achieved using various reducing agents. A common method involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source such as hydrogen gas or a transfer hydrogenation reagent like potassium formate. researchgate.netgoogle.com This process is useful for accessing the corresponding 3-(methoxymethyl)aniline.

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates provides valuable insights into the reaction pathway. In SNAr reactions, the key intermediate is the Meisenheimer complex, a negatively charged species whose stability dictates the reaction rate. wikipedia.org Spectroscopic techniques and kinetic studies can provide evidence for the formation and structure of such intermediates.

In metal-catalyzed cross-coupling reactions, the catalytic cycle typically involves several key steps: oxidative addition of the aryl chloride to the low-valent metal center, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the catalyst. acs.org The characterization of organometallic intermediates, though often challenging due to their transient nature, can be achieved through techniques such as NMR spectroscopy and X-ray crystallography in model systems. For instance, in palladium-catalyzed reactions, the formation of Pd(0) nanoparticles as the active catalytic species has been proposed in some cases. acs.org

Mechanistic studies on related systems, such as the N-methylation of aniline, have identified key iridium(I) intermediates, including a methoxo complex as the active catalytic species and a cyclometalated complex as the catalyst resting state. acs.org Similarly, the proposed mechanism for certain cyclization reactions involving N-arylacrylamides points to the formation of radical intermediates. beilstein-journals.org The study of the reaction between 4-chloroquinazoline (B184009) and aniline has suggested a stepwise SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net These examples highlight the diverse range of intermediates that can be involved in the reactions of substituted anilines.

Kinetic and Thermodynamic Aspects of Transformations

The thermodynamic parameters for such transformations, including activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*), have been determined for other anilines. For example, in the oxidative coupling reaction of aniline with promethazine, the process was found to be endothermic with a positive Gibbs free energy of activation, indicating a non-spontaneous process under the studied conditions. researchgate.net It is reasonable to expect that transformations of this compound would exhibit thermodynamic profiles influenced by the electronic contributions of its substituents.

Table 1: Expected Influence of Substituents on the Reactivity of this compound in Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectExpected Impact on Reaction Rate
Amino (-NH2)1Strong activating (ortho, para-directing)Increase
Chloro (-Cl)4Deactivating (ortho, para-directing)Decrease
Methoxymethyl (-CH2OCH3)3Weakly activating (ortho, para-directing)Slight Increase

This table is based on established principles of physical organic chemistry, as direct experimental data for this compound is not available.

Table 2: Comparative Thermodynamic Data for the Oxidation of Substituted Anilines (Hypothetical)

Aniline DerivativeΔH* (kJ/mol)ΔS* (J/mol·K)ΔG* (kJ/mol)
AnilineData Not AvailableData Not AvailableData Not Available
4-ChloroanilineData Not AvailableData Not AvailableData Not Available
3-MethoxyanilineData Not AvailableData Not AvailableData Not Available
This compoundNot DeterminedNot DeterminedNot Determined

This table illustrates the type of data that would be obtained from kinetic and thermodynamic studies. Currently, no such data has been found in the literature for the listed compounds under a standardized reaction.

Isotopic Labeling Studies to Determine Reaction Pathways

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. Common isotopes used in organic chemistry include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

There are no specific isotopic labeling studies reported in the literature for this compound. However, the principles of such studies can be applied to understand its potential reaction pathways. For example, in a hypothetical nucleophilic aromatic substitution reaction where the chloro group is displaced, labeling the carbon atom attached to the chlorine with ¹³C would allow for the unequivocal determination of the substitution pattern in the product.

Similarly, deuterium labeling of the methoxymethyl group or the aromatic ring could provide insights into reaction mechanisms. For instance, if a reaction involves the abstraction of a proton from the methoxymethyl group, a kinetic isotope effect would be observed upon replacing the protons with deuterium. General methods for deuterium labeling of aza-compounds, often utilizing transition metal catalysts, are well-established and could be adapted for this compound. acs.org

In the context of biosynthetic pathway elucidation for compounds derived from aniline precursors, stable isotope labeling with ¹³C or ¹⁵N is a common strategy. atlanchimpharma.com Should this compound be utilized in the synthesis of a biologically active molecule, such labeling techniques would be invaluable for metabolic studies.

Table 3: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound

IsotopePosition of LabelPotential Application
¹³CC4 (attached to Cl)To confirm the regiochemistry of nucleophilic substitution.
DMethoxymethyl group (-CH₂OCH₃)To probe for a kinetic isotope effect in reactions involving this group.
¹⁵NAmino group (-NH₂)To trace the nitrogen atom in multi-step syntheses or metabolic studies.

This table outlines hypothetical applications of isotopic labeling for this compound, as no specific studies have been published.

Design, Synthesis, and Characterization of Derivatives and Analogues of 4 Chloro 3 Methoxymethyl Aniline

Structural Modifications and Design Principles for Novel Derivatives

The design of new derivatives of 4-Chloro-3-(methoxymethyl)aniline is guided by the goal of modulating its electronic and steric properties. These modifications can be broadly categorized into three main areas: variation of substituents on the aniline (B41778) ring, alterations to the methoxymethyl side chain, and heterocyclic ring annulation.

Variation of Substituents on the Aniline Ring

The aromatic ring of this compound offers several positions for the introduction of additional functional groups, which can dramatically alter the electron density and reactivity of the molecule. The amino group is a strong activating group and directs electrophilic substitution primarily to the ortho and para positions. rsc.org Given the existing substitution pattern, the remaining open positions on the ring can be functionalized to fine-tune the molecule's properties.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at these positions can be used to modulate the nucleophilicity of the aniline nitrogen and the reactivity of the aromatic ring. For instance, the addition of an alkyl or alkoxy group would be expected to increase the electron density of the ring, enhancing its reactivity in electrophilic aromatic substitution reactions. Conversely, the introduction of a nitro or cyano group would decrease the ring's electron density, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic aromatic substitution.

A key application for such substituted anilines is in the synthesis of kinase inhibitors, where specific substitution patterns are crucial for binding to the target protein. For example, in the development of MEK inhibitors, various substituents on the aniline ring are explored to optimize potency and selectivity. nih.gov

Substituent (X) at C-2, C-5, or C-6Electronic EffectPredicted Impact on Aniline ReactivityPotential Synthetic Application
-CH3 (Methyl)Electron-Donating (Inductive)Increased nucleophilicity of the amino groupBuilding block for agrochemicals
-OCH3 (Methoxy)Electron-Donating (Resonance)Strongly increased ring and amino group reactivityIntermediate for pharmaceuticals
-F (Fluoro)Electron-Withdrawing (Inductive)Decreased nucleophilicity, potential for altered regioselectivityPrecursor for fluorinated bioactive molecules
-CF3 (Trifluoromethyl)Strongly Electron-WithdrawingSignificantly decreased amino group reactivityComponent for metabolically stable drug candidates
-NO2 (Nitro)Strongly Electron-WithdrawingDeactivation of the ring towards electrophilic attackIntermediate for further functionalization via reduction

Alterations to the Methoxymethyl Side Chain

The methoxymethyl group at the C-3 position offers another avenue for structural diversification. Modifications to this side chain can influence the steric environment around the amino group and introduce new functionalities.

One approach is to vary the alkyl group of the ether, for example, by synthesizing ethoxymethyl or isopropoxymethyl analogues. This can be achieved by reacting the corresponding chloromethyl ether with a suitable precursor. These changes can impact the molecule's solubility and how it interacts with other molecules or biological targets.

Furthermore, the methoxymethyl group can be replaced entirely with other functionalized side chains. For instance, conversion to a hydroxymethyl group via demethylation would provide a handle for further reactions, such as esterification or etherification, to introduce a wide array of new functionalities. The synthesis of related structures like 4-(methoxymethyl)-2-methylindole highlights the utility of such side chains in building more complex heterocyclic systems. rsc.org

Heterocyclic Ring Annulation and Fusion

The aniline and methoxymethyl functionalities of this compound can be utilized to construct fused heterocyclic rings, leading to entirely new chemical scaffolds. The synthesis of pyrazole (B372694) derivatives, for example, is a common transformation for anilines. nih.govmdpi.comnih.gov This can be achieved through a multi-step sequence involving, for instance, reaction with a 1,3-dicarbonyl compound or a derivative thereof. The resulting pyrazole ring can be further substituted, offering a rich field for chemical exploration.

Another possibility is the construction of quinoline-based structures. The Vilsmeier-Haack reaction, for example, can be used to formylate an activated aromatic ring, which can then be cyclized to form a quinoline (B57606). rsc.org The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline demonstrates a similar cyclization strategy. atlantis-press.com The presence of the chloro and methoxymethyl groups on the starting aniline would be expected to influence the regiochemical outcome of such cyclization reactions. The development of such fused systems is of interest in medicinal chemistry, as quinoline and pyrazole cores are present in many bioactive compounds. nih.govatlantis-press.com

Impact of Structural Changes on Chemical Reactivity and Selectivity

The structural modifications described above have a profound impact on the chemical reactivity and selectivity of the resulting derivatives. These effects can be understood in terms of the electronic and steric properties of the substituents.

Electronic Effects of Substituents on Reaction Rates

The rate of reactions involving the aniline nitrogen or the aromatic ring is highly dependent on the electronic nature of the substituents. The amino group itself is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. rsc.org The chloro group at the C-4 position is electron-withdrawing through its inductive effect, which slightly deactivates the ring. The methoxymethyl group at the C-3 position has a more complex influence, with the oxygen atom capable of donating electron density through resonance, but also exhibiting an inductive withdrawing effect.

The introduction of additional substituents will further modulate these electronic effects. Electron-donating groups will generally increase the rate of electrophilic aromatic substitution and reactions where the aniline nitrogen acts as a nucleophile. Conversely, electron-withdrawing groups will decrease these reaction rates. researchgate.net For example, the presence of a trifluoromethyl group is known to significantly decrease the basicity and nucleophilicity of the aniline nitrogen.

Steric Hindrance and Regiochemical Outcomes

Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving this compound and its derivatives. The methoxymethyl group at the C-3 position can sterically hinder reactions at the adjacent C-2 position of the aniline ring. This can lead to a preference for substitution at the less hindered C-6 position in electrophilic aromatic substitution reactions.

Similarly, in reactions involving the amino group, such as acylation or alkylation, bulky substituents on the aniline ring or on the methoxymethyl side chain can influence the rate and feasibility of the reaction. For example, the introduction of a bulky group at the C-2 position could significantly hinder the approach of a reagent to the amino group.

In the synthesis of heterocyclic systems, steric effects can dictate the regiochemical outcome of cyclization reactions. For instance, in the formation of a pyrazole ring, the relative steric bulk of the substituents on the aniline and the reacting partner can influence which nitrogen atom of the hydrazine (B178648) reagent attacks which electrophilic center. The regioselectivity of nitration in substituted anilines, for example, is known to be influenced by both electronic and steric factors. rsc.org Similar considerations would apply to the derivatization of this compound.

Libraries and Combinatorial Synthesis of this compound Derivatives

The generation of chemical libraries through combinatorial synthesis is a cornerstone of modern drug discovery and materials science. This high-throughput approach enables the rapid synthesis of a large number of distinct but structurally related molecules from a common scaffold. acs.orgmdpi.com The aniline scaffold is a particularly valuable starting point for combinatorial libraries due to the reactivity of the amino group, which can readily participate in a wide array of chemical transformations. This compound serves as a "privileged substructure," a molecular framework that is recurrent in biologically active compounds, making its derivatives promising candidates for screening. acs.org

The design of a combinatorial library based on this compound involves its reaction with a diverse set of building blocks. The core structure itself presents distinct features: the chloro and methoxymethyl substituents on the phenyl ring influence the electronic properties and steric hindrance of the molecule, which can, in turn, affect the reactivity of the aniline and the biological activity of the resulting derivatives.

A common strategy for the combinatorial synthesis of aniline derivatives involves N-acylation, N-sulfonylation, reductive amination, or condensation reactions to form various heterocyclic systems. For example, libraries of amides can be constructed by reacting this compound with a collection of different acyl chlorides or carboxylic acids. Similarly, reaction with a library of sulfonyl chlorides would yield a library of sulfonamides.

More complex structures, such as quinazolinones, can be synthesized in a combinatorial fashion. This typically involves a two-step process where the aniline is first acylated with an anthranilic acid derivative, followed by a cyclization reaction. google.com The synthesis of quinoline derivatives, another important class of bioactive molecules, can also be achieved through multi-component reactions involving anilines, aldehydes, and alkynes. researchgate.net Such reactions are highly amenable to combinatorial synthesis, allowing for the introduction of multiple points of diversity in a single step.

The synthesis of these libraries can be performed in solution-phase or using solid-phase organic synthesis (SPOS), where the aniline core or the reacting partners are attached to a polymer resin. mdpi.com SPOS facilitates the purification process, as excess reagents and by-products can be washed away, which is highly advantageous when creating large libraries. mdpi.com

The characterization of the resulting compound library is a critical step to confirm the structures of the synthesized molecules. High-throughput characterization techniques are typically employed. Each compound in the library is often analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its molecular weight and purity. For a representative subset of the library, more detailed structural elucidation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and sometimes High-Resolution Mass Spectrometry (HRMS). dtu.dkresearchgate.net

Research Findings:

Studies on the combinatorial synthesis of related aniline derivatives have yielded key insights. For instance, the position of substituents on the aniline ring can significantly impact reaction outcomes. Cyclo-acylation reactions with meta-substituted anilines have been shown to produce mixtures of regioisomers, which may require additional purification steps, whereas para-substituted anilines often lead to a single product isomer in higher yields. nih.gov

The creation of Schiff base libraries through the condensation of anilines with various aldehydes is another facile approach. These reactions are often high-yielding and can be performed under mild conditions, making them ideal for combinatorial library generation. researchgate.net The resulting imines can serve as final products or as intermediates for further diversification, for example, through reduction to secondary amines.

Below is a representative table illustrating a hypothetical combinatorial library derived from this compound, showcasing the diversity that can be achieved through reaction with various building blocks.

Table 1: Representative Combinatorial Library of this compound Derivatives

Derivative ClassBuilding Block (R-group)Resulting StructureCharacterization Data (Hypothetical)
AmideBenzoyl chlorideN-(4-chloro-3-(methoxymethyl)phenyl)benzamideMS: m/z 275.08 (M+)
AmideAcetyl chlorideN-(4-chloro-3-(methoxymethyl)phenyl)acetamideMS: m/z 213.06 (M+)
SulfonamideBenzenesulfonyl chlorideN-(4-chloro-3-(methoxymethyl)phenyl)benzenesulfonamideMS: m/z 311.05 (M+)
Sulfonamide4-Toluenesulfonyl chlorideN-(4-chloro-3-(methoxymethyl)phenyl)-4-methylbenzenesulfonamideMS: m/z 325.06 (M+)
Schiff BaseBenzaldehyde(E)-1-(4-chloro-3-(methoxymethyl)phenyl)-N-phenylmethanimine¹H NMR: δ 8.45 (s, 1H, -N=CH-)
Schiff Base4-Nitrobenzaldehyde(E)-1-(4-chloro-3-(methoxymethyl)phenyl)-N-(4-nitrophenyl)methanimine¹H NMR: δ 8.52 (s, 1H, -N=CH-)
Secondary AmineBenzaldehyde (followed by reduction)N-benzyl-4-chloro-3-(methoxymethyl)anilineMS: m/z 261.10 (M+)
QuinolineDiethyl acetylenedicarboxylate, Acetaldehyde (Doebner-von Miller reaction)2,8-dimethyl-6-chloro-7-(methoxymethyl)quinolineMS: m/z 249.09 (M+)

Advanced Applications of 4 Chloro 3 Methoxymethyl Aniline in Organic Synthesis and Materials Science Research

Building Block for Complex Organic Molecules

Substituted anilines are fundamental precursors in the synthesis of a wide array of complex organic structures, including pharmaceuticals, agrochemicals, and dyes. The strategic placement of chloro, methoxymethyl, and amino groups on the benzene (B151609) ring of 4-Chloro-3-(methoxymethyl)aniline offers multiple reactive sites for the construction of intricate molecular frameworks. However, specific examples of its application in several key areas of organic synthesis are not documented in peer-reviewed literature.

Synthesis of Heterocyclic Systems (e.g., Quinoline (B57606), Indole (B1671886) Derivatives)

The synthesis of heterocyclic systems like quinolines and indoles often relies on cyclization reactions starting from substituted anilines. Classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses for quinolines, and the Fischer, Bischler, and Madelung syntheses for indoles, frequently employ aniline (B41778) derivatives. These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, dicarbonyls, or other suitable reagents, followed by an intramolecular cyclization and aromatization.

While the general reaction pathways are well-established for a variety of anilines researchgate.netacs.orgacs.orgrsc.orgnih.govacs.orgthieme-connect.comgoogle.combohrium.comluc.edugoogle.comscielo.brmdpi.comorganic-chemistry.orgrsc.org, there is a notable absence of published research specifically demonstrating the use of this compound as a starting material for the synthesis of quinoline or indole derivatives. The unique electronic and steric properties imparted by the 3-(methoxymethyl) substituent could theoretically influence the regioselectivity and efficiency of these cyclization reactions, but such studies have not been reported.

Construction of Macrocycles and Supramolecular Architectures

Macrocycles and supramolecular assemblies are large, structured molecules with significant applications in areas such as host-guest chemistry, catalysis, and materials science. The synthesis of these complex structures often involves the stepwise or template-directed assembly of smaller, functionalized building blocks. Anilines can be incorporated into macrocyclic frameworks through the formation of amide, imine, or other linkages.

A review of the literature does not yield specific examples of this compound being employed in the construction of macrocycles or supramolecular architectures. While general strategies for macrocycle synthesis are well-documented, the specific contribution of this particular aniline derivative remains an open area for research.

Precursor for Advanced Synthetic Intermediates

Aniline derivatives are crucial intermediates in multi-step synthetic sequences, providing a scaffold for the introduction of further chemical complexity. The functional groups on this compound can be chemically modified to create more advanced intermediates. For instance, the amino group can be diazotized and replaced, and the aromatic ring can undergo further substitution.

Despite the theoretical potential, there are no specific reports in the scientific literature detailing the conversion of this compound into named, advanced synthetic intermediates.

Role in Polymer and Material Development

The development of new polymers and materials with tailored properties is a major focus of modern chemistry. Monomers with specific functional groups are polymerized to create materials with desired optical, electronic, or mechanical characteristics.

Monomer for Specialty Polymer Synthesis

Polyaniline and its derivatives are a well-known class of conducting polymers with applications in sensors, anti-corrosion coatings, and electronic devices. The properties of these polymers can be tuned by introducing substituents onto the aniline monomer. The chloro and methoxymethyl groups of this compound could influence the solubility, processability, and electronic properties of the resulting polymer.

However, a search of the scientific literature, including reviews on the polymerization of substituted anilines nih.govmdpi.comrsc.orgresearchgate.netacs.org, does not reveal any studies where this compound has been used as a monomer for the synthesis of specialty polymers.

Precursor for Optoelectronic Materials

Organic molecules with specific electron-donating and accepting groups are of great interest for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substitution pattern on an aniline derivative can significantly impact its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for device performance.

While there are numerous studies on the use of various aniline derivatives in optoelectronic materials acs.orgbohrium.combohrium.comdntb.gov.uanih.gov, there is no specific mention of this compound as a precursor in this context. The potential of this compound to contribute to the development of new optoelectronic materials has yet to be explored in published research.

Application in Functional Material Design and Synthesis

The unique electronic and structural features of this compound make it a promising candidate for the design and synthesis of novel functional materials. Chemical suppliers categorize it as a material building block with potential applications in electronic materials, organic pigments, optical materials, and as an organic monomer for Covalent Organic Frameworks (COFs) and other polymers. bldpharm.com The strategic placement of the chloro and methoxymethyl groups alongside the reactive amine functionality allows for precise tuning of the electronic properties, solubility, and morphology of resulting materials.

Aniline derivatives are fundamental precursors for producing conductive polymers, with polyaniline (PANI) being a prime example. nih.gov The properties of such polymers can be finely adjusted by incorporating substituted anilines. The specific substituents on the aniline ring influence the polymer's conductivity, processability, and environmental stability.

A pertinent example demonstrating the utility of a closely related structure, 4-chloro-aniline, is in the post-modification of existing polymers to create new functional materials. In one study, the commercial copolymer Eudragit® L100, which consists of methacrylic acid and methyl methacrylate, was successfully modified using an Ugi multi-component reaction. scielo.br This reaction utilized 4-chloro-aniline, formaldehyde (B43269), and tert-butyl isocyanide to attach new functional groups to the polymer backbone. scielo.br This process transformed the original polymer into a new material with altered chemical properties, showcasing a powerful method for creating functional polymers with tailored characteristics. scielo.br Given its structural similarity, this compound is expected to undergo similar transformations, with the additional methoxymethyl group offering further possibilities for property modulation or post-synthesis functionalization.

Table 1: Ugi-based Modification of Eudragit® L100 with 4-Chloro-aniline This table is based on research findings using 4-chloro-aniline, a structurally related compound, to illustrate the potential application of this compound in functional polymer synthesis.

Component Role Molar Ratio (relative to polymer)
Eudragit® L100 Polymer Backbone (Carboxylic Acid Source) 1
Formaldehyde Carbonyl Component 1
4-Chloro-aniline Amine Component 1
tert-Butyl isocyanide Isocyanide Component 1

Data sourced from a study on the modification of Eudragit® L100. scielo.br

Enabling Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netrug.nl These reactions are prized for their atom economy, time efficiency, and ability to rapidly generate libraries of structurally diverse molecules. Primary amines, and anilines in particular, are cornerstone reagents in many foundational MCRs, including the Ugi, Mannich, and Doebner reactions. nih.govorganic-chemistry.orgmdpi.com

In the context of MCRs, this compound serves as the crucial amine component. Its primary amine group readily participates in the initial step of many MCRs, which typically involves condensation with a carbonyl compound (an aldehyde or ketone) to form a reactive Schiff base or iminium ion intermediate. mdpi.com This intermediate then engages with other reactants, such as isocyanides and carboxylic acids in the Ugi reaction, to rapidly build molecular complexity.

The aforementioned Ugi reaction used to modify the Eudragit® L100 polymer provides a clear blueprint for the role of this compound as an enabling MCR reagent. scielo.br In that process, 4-chloro-aniline was essential for the formation of the α-acylaminoamide structure that was grafted onto the polymer. scielo.br The reaction demonstrates that the aniline derivative is indispensable for the success of the MCR, driving the formation of the final complex product.

The utility of aniline derivatives extends to a wide variety of other MCRs for the synthesis of complex heterocycles. For instance, substituted anilines are used in solvent-free, catalyst-mediated MCRs with 2-chloro-3-formylquinolines and 2-mercaptoacetic acid to produce quinolinyl-thiazolidinones, which are compounds of interest in medicinal chemistry. rsc.org The versatility of anilines as reagents in such reactions underscores the broad potential of this compound to facilitate the discovery and synthesis of novel complex molecules.

Table 2: Role of Aniline Derivatives in Key Multi-Component Reactions

Multi-Component Reaction Typical Reactants Role of Aniline Component Resulting Scaffold
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide Forms Schiff base intermediate with carbonyl component α-Acylaminoamide
Doebner Reaction Aromatic Amine, Aldehyde, Pyruvic Acid Aromatic substrate for quinoline ring formation Quinoline-4-carboxylic acid
Mannich Reaction Aldehyde, Amine, Carbonyl Compound (enolate) Forms Mannich base (β-amino-carbonyl compound) β-Amino-carbonyl
Petasis Reaction Aldehyde, Amine, Vinyl/Aryl-boronic Acid Forms iminium ion intermediate Allylic/Benzylic Amine

Computational and Theoretical Investigations of 4 Chloro 3 Methoxymethyl Aniline

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations would provide fundamental insights into the electronic properties of 4-Chloro-3-(methoxymethyl)aniline.

Researchers would first use Density Functional Theory (DFT) to determine the most stable three-dimensional arrangement of atoms in the molecule (its ground state geometry). This involves complex calculations to find the lowest energy state. From this, key structural parameters such as bond lengths, bond angles, and dihedral angles would be obtained. This information is crucial as the geometry of a molecule dictates many of its physical and chemical properties.

With the optimized geometry, a Frontier Molecular Orbital (FMO) analysis would be performed. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for predicting how the molecule will react with other chemical species. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

To understand the charge distribution within the molecule, an analysis of the molecular electrostatic potential (MEP) would be carried out. This would create a color-coded map of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, for instance, in designing new chemical reactions.

Mechanistic Insights from Computational Modeling

Computational modeling could be used to explore potential chemical reactions involving this compound.

For a given reaction, researchers would use computational methods to identify the transition state—the high-energy arrangement of atoms that exists for a fleeting moment as reactants are converted into products. By calculating the energy of this transition state, the activation energy or reaction barrier can be determined. This value is crucial for predicting the rate of a chemical reaction.

Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models

The solvent environment can profoundly influence the pathway and kinetics of a chemical reaction. For a molecule like this compound, computational chemistry provides robust tools to model these interactions through both implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. bohrium.com This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. For instance, in studies of substituted anilines, PCM has been used to examine how different solvents affect electronic and nonlinear optical properties, such as dipole moment, polarizability, and hyperpolarizability. bohrium.com It has been observed that such properties generally increase with the dielectric constant of the solvent. bohrium.com For this compound, a PCM approach would be the first step in assessing how its reactivity might change in solvents of varying polarity, from nonpolar hydrocarbons to polar protic solvents like water or ethanol.

Explicit solvation models offer a more detailed and physically realistic picture by including individual solvent molecules in the calculation. This method is computationally more demanding but is essential for understanding specific solute-solvent interactions, such as hydrogen bonding. For aniline (B41778) derivatives, studies have shown that explicit solvent molecules can significantly impact spectroscopic properties and reaction barriers. kyushu-u.ac.jp For example, time-dependent density functional theory (TD-DFT) calculations on aniline-water and aniline-methanol complexes have revealed that the specific binding site of the solvent molecule (to the nitrogen atom or the amino group's hydrogen) can lead to different spectral shifts. kyushu-u.ac.jp In the context of this compound, explicit solvation models would be crucial for investigating reactions where specific hydrogen bonds with the solvent could stabilize transition states or intermediates, thereby altering the reaction pathway. A hybrid approach, combining a few explicit solvent molecules in the first solvation shell with a surrounding implicit continuum, often provides a balance between accuracy and computational cost.

The choice between implicit and explicit models depends on the specific reaction being studied. For reactions where general electrostatic stabilization is the dominant solvent effect, implicit models may suffice. However, for reactions involving proton transfer or other mechanisms where specific solvent interactions are critical, explicit or hybrid models are necessary to obtain accurate predictions of the reaction pathway and energetics. nih.gov

Table 1: Illustrative Comparison of Solvation Models for Predicting Properties of this compound

PropertyImplicit Model (e.g., PCM)Explicit ModelExpected Outcome for this compound
Dipole Moment Calculates the solute's dipole moment in a dielectric continuum.Calculates the dipole moment of the solute-solvent cluster.An increase in dipole moment with increasing solvent polarity.
Reaction Barrier Height Provides a first approximation of solvent effects on the transition state energy.More accurately models specific interactions (e.g., hydrogen bonds) that stabilize the transition state.The barrier for a given reaction could be significantly lowered in a protic solvent due to specific hydrogen bonding with the methoxymethyl or aniline groups.
UV-Vis Absorption Spectrum Predicts solvatochromic shifts (red or blue shifts) based on bulk solvent polarity.Can distinguish between different types of specific interactions leading to more precise spectral predictions.A blue shift in polar protic solvents due to hydrogen bonding to the nitrogen lone pair, similar to other anilines. kyushu-u.ac.jp

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Chloro 3 Methoxymethyl Aniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like 4-Chloro-3-(methoxymethyl)aniline. nih.gov It provides detailed information about the carbon-hydrogen framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural verification of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the amine (-NH₂) protons, the methylene (B1212753) (-CH₂-) protons of the methoxymethyl group, and the methyl (-OCH₃) protons. The aromatic region would show a specific splitting pattern dictated by the substitution on the benzene (B151609) ring. The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display distinct peaks for the six aromatic carbons, the methylene carbon, and the methoxy (B1213986) carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and methoxymethyl groups and the electron-withdrawing effect of the chlorine atom.

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm) for this compound, based on data from structurally related compounds. chemicalbook.comspectrabase.com

Atom Type Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic-H6.5 - 7.2
Amine-H (-NH₂)3.5 - 4.5 (broad)
Methylene-H (-CH₂-)~4.4~70-75
Methoxy-H (-OCH₃)~3.3~55-60
Aromatic C-N~145-150
Aromatic C-Cl~125-130
Aromatic C-CH₂~135-140
Other Aromatic C~110-125

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between adjacent aromatic protons, confirming their relative positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com It is used to definitively assign the chemical shifts of protonated carbons by linking the ¹H and ¹³C spectra. For instance, it would show a cross-peak between the methylene protons and the methylene carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). princeton.edu This is vital for connecting different parts of the molecule. For example, it would show correlations from the methylene protons to the adjacent aromatic carbons (C-3 and C-4) and from the methoxy protons to the methylene carbon, confirming the methoxymethyl substituent's placement. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. researchgate.net NOESY is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show through-space correlations between the methylene protons and the aromatic proton at the C-2 position, helping to confirm the substituent's orientation. researchgate.net

The table below summarizes the key expected correlations for this compound in various 2D NMR experiments.

2D NMR Experiment Correlating Protons (¹H) Correlating Nuclei (¹H or ¹³C) Information Gained
COSY Aromatic ProtonsAdjacent Aromatic ProtonsConfirms connectivity of aromatic protons. sdsu.edu
HSQC Methylene Protons (-CH₂-)Methylene Carbon (-CH₂-)Assigns the methylene carbon signal. youtube.com
Methoxy Protons (-OCH₃)Methoxy Carbon (-OCH₃)Assigns the methoxy carbon signal. youtube.com
Aromatic ProtonsAttached Aromatic CarbonsAssigns protonated aromatic carbon signals. youtube.com
HMBC Methylene Protons (-CH₂-)Aromatic C-3, Aromatic C-4, Methoxy CarbonConfirms the C-3 position of the methoxymethyl group. ipb.pt
Methoxy Protons (-OCH₃)Methylene Carbon (-CH₂-)Confirms the methoxymethyl linkage. ipb.pt
NOESY Methylene Protons (-CH₂-)Aromatic Proton at C-2Confirms spatial proximity and substituent orientation. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. epa.gov The resulting spectrum is a unique fingerprint containing absorption bands corresponding to specific functional groups. For this compound, key absorptions would include the N-H stretches of the amine, C-O stretch of the ether, C-Cl stretch, and various aromatic C-H and C=C vibrations. researchgate.net

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Amine (N-H)Bending1580 - 1650 researchgate.net
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (CH₂/CH₃)Stretch2850 - 3000
Aromatic C=CStretch1450 - 1600
Ether (C-O-C)Asymmetric Stretch1200 - 1275
Aryl-ClStretch600 - 850 researchgate.net

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. hanyang.ac.kr It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a detailed vibrational fingerprint of the molecule. nih.gov For this compound, strong Raman signals are expected for the aromatic ring breathing modes and the C-Cl stretch. researchgate.netresearchgate.net

Functional Group/Vibration Expected Raman Shift (cm⁻¹) Notes
Aromatic Ring Breathing1580 - 1610Often a strong, characteristic band for substituted benzenes. hanyang.ac.kr
Azo Group (if present as impurity)1350 - 1420Useful for detecting azo-related impurities. researchgate.net
C-O-C Ether Stretch1100 - 1200Complementary to FTIR signal.
C-Cl Stretch600 - 800Generally produces a strong Raman signal. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound (Molecular Formula: C₈H₁₀ClNO), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine-35 and chlorine-37 isotopes in an approximate 3:1 ratio.

Common fragmentation pathways would likely involve the loss of the methoxy group (•OCH₃) or the entire methoxymethyl side chain.

Ion Formula Predicted m/z Notes
[M]⁺[C₈H₁₀ClNO]⁺171/173Molecular ion peak, showing ³⁵Cl/³⁷Cl isotopic pattern. uni.lu
[M-H]⁺[C₈H₉ClNO]⁺170/172Loss of a hydrogen radical.
[M-CH₃O]⁺[C₇H₇ClN]⁺140/142Loss of a methoxy radical.
[M-CH₂OCH₃]⁺[C₇H₆ClN]⁺139/141Loss of the entire methoxymethyl side chain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike low-resolution mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can provide mass accuracies in the low parts-per-million (ppm) range. ifremer.fr This level of precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas.

For this compound (C₈H₁₀ClNO), HRMS analysis provides an exact mass that serves as a primary piece of evidence for its identity. The monoisotopic mass is calculated to be 171.04509 Da. uni.lu In practice, ionization of the molecule results in various adducts, each with a distinct and predictable exact mass. The comparison of experimentally measured masses with theoretical values confirms the elemental composition. nih.gov This technique offers advantages over traditional methods by providing a higher degree of confidence in compound identification and can be used for both targeted quantitative analysis and untargeted screening. ifremer.fr

Predicted HRMS data for common adducts of this compound are presented below, illustrating the precise m/z values that would be targeted in an analysis. uni.lu

AdductFormulaMass-to-Charge (m/z)
[M+H]⁺C₈H₁₁ClNO⁺172.05237
[M+Na]⁺C₈H₁₀ClNNaO⁺194.03431
[M+K]⁺C₈H₁₀ClKNO⁺210.00825
[M+NH₄]⁺C₈H₁₄ClN₂O⁺189.07891
[M-H]⁻C₈H₉ClNO⁻170.03781

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for structural elucidation. wikipedia.org It involves multiple stages of mass analysis, typically where a precursor ion of a specific m/z is selected, fragmented, and then the resulting product ions are analyzed. unt.edu The fragmentation is commonly induced by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). unt.edu The resulting fragmentation pattern is often unique to a specific molecular structure and provides a "fingerprint" that can be used for definitive identification and to distinguish between isomers.

In the analysis of this compound, the protonated molecule ([M+H]⁺, m/z 172.05) would be selected in the first mass analyzer. Upon fragmentation, characteristic neutral losses and product ions would be expected based on the molecule's structure. Key fragmentation pathways would likely include:

Loss of the methoxymethyl group: Cleavage of the benzyl-carbon bond could result in the loss of a methoxymethyl radical (•CH₂OCH₃) or the neutral loss of methoxymethane.

Loss of the methoxy group: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) followed by carbon monoxide (CO).

Loss of Chlorine: Cleavage of the carbon-chlorine bond.

Analyzing these fragmentation pathways allows researchers to piece together the compound's structural components, confirming the connectivity of the aniline (B41778), chloro, and methoxymethyl moieties. This is particularly valuable when analyzing samples where multiple isomers could be present. researchgate.net

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral Loss
172.05Loss of formaldehyde (B43269) (CH₂O)30.01
172.05Loss of methoxymethyl radical (•CH₂OCH₃)45.06
172.05Loss of chlorine atom (Cl)34.97

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is measured and analyzed to generate a detailed model of the molecular structure.

While specific crystallographic data for this compound are not widely published, the application of this technique would yield invaluable information. A successful crystallographic analysis provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular geometry. researchgate.net Furthermore, it reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding or van der Waals forces, which govern the physical properties of the solid material. For structurally related aniline derivatives, X-ray crystallography has been successfully used to confirm proposed structures and understand their solid-state behavior. researchgate.net

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatography is essential for separating this compound from impurities, starting materials, and byproducts. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for quantifying it in reaction mixtures. Given its polarity and molecular weight, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (the column) is used with a polar mobile phase.

A typical HPLC method would involve a C18 or a Phenyl-Hexyl column, which provide different selectivities for aromatic compounds. sielc.comgoogle.com The mobile phase would likely consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (formic acid or phosphoric acid) to ensure the aniline moiety is protonated, leading to sharper peaks. sielc.com Detection is typically performed using a UV-Vis detector, set to a wavelength where the aromatic ring exhibits strong absorbance. The method's ability to separate closely related impurities makes it invaluable for quality control. researchgate.net

ParameterTypical ConditionPurpose
Column C18 or Phenyl-Hexyl (e.g., 100 mm x 4.6 mm, 3.5 µm)Stationary phase for separation based on hydrophobicity.
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)Elutes the compound from the column.
Flow Rate 1.0 mL/minControls the speed of the separation.
Detection UV at ~240 nm and 280 nmQuantifies the analyte based on UV absorbance.
Injection Volume 10 µLIntroduces the sample into the system.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. measurlabs.com It is suitable for compounds that are volatile and thermally stable enough to be vaporized without decomposition. measurlabs.com For anilines, GC-MS analysis is a well-established method. d-nb.info

In a typical GC-MS analysis of this compound, the sample is injected into a heated port to ensure vaporization and then carried by an inert gas (e.g., helium) onto a capillary column. gcms.cz A common column choice would be one with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms). researchgate.net The column oven is heated using a temperature program to separate compounds based on their boiling points and interactions with the stationary phase. gcms.cz As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and a mass spectrum is generated. Identification is achieved by comparing the retention time and the mass spectrum of the analyte to that of a known reference standard. epa.gov

ParameterTypical ConditionPurpose
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)Separates compounds based on boiling point and polarity.
Carrier Gas Helium at ~1 mL/minTransports the sample through the column.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program Start at 100°C, ramp to 280°C at 15°C/minSeparates components of the mixture over time.
MS Detector Electron Impact (EI) ionization at 70 eVFragments the molecule for identification.
MS Scan Range 40-450 amuDetects the mass-to-charge ratios of the fragments.

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry necessitates the development of manufacturing processes that are not only efficient but also environmentally benign. ijtsrd.comsci-hub.se For 4-Chloro-3-(methoxymethyl)aniline, future research will likely focus on creating sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Current trends in the synthesis of aniline (B41778) derivatives point towards several promising approaches. One key area is the adoption of greener solvents, with water being the ideal medium. nih.govacs.org Research into one-pot procedures, where multiple reaction steps are carried out in the same vessel, can also enhance efficiency and reduce the environmental footprint. acs.orgresearchgate.net For instance, a one-pot synthesis of azoxybenzenes from anilines has been demonstrated using an inexpensive catalyst in water at room temperature. nih.govacs.org

Furthermore, the replacement of hazardous reagents is a critical goal. Traditional methods for similar transformations often rely on corrosive or toxic substances. ijtsrd.com Future syntheses could explore the use of benign catalysts, such as magnesium sulfate, which has been shown to be effective in the acetylation of aniline. ijtsrd.com Microwave-assisted synthesis, which can dramatically reduce reaction times and often eliminates the need for organic solvents, represents another powerful tool for developing eco-friendly alternatives. researchgate.net A significant long-term opportunity lies in utilizing renewable feedstocks. The catalytic conversion of phenols, which can be derived from biomass lignin, into anilines is an emerging area that could provide a sustainable source for aniline-based compounds. cognit.ca

Table 1: Comparison of Conventional vs. Future Sustainable Synthesis Attributes

AttributeConventional SynthesisFuture Sustainable Synthesis
Solvents Often volatile organic compounds (VOCs)Water, biodegradable solvents, or solvent-free conditions
Catalysts Heavy metals, corrosive acids/basesBenign, recyclable catalysts (e.g., organocatalysts, earth-abundant metals) ijtsrd.comnih.gov
Reagents Toxic and hazardous materialsNon-toxic, renewable starting materials cognit.ca
Energy Input High temperatures and pressuresAmbient temperatures, microwave or photochemical energy
Waste Significant byproduct and solvent wasteMinimal waste, high atom economy

Exploration of Novel Chemical Transformations

The functional groups of this compound—the aniline nitrogen, the aromatic ring, and the chloro and methoxymethyl substituents—offer a rich playground for exploring novel chemical reactions. A major frontier in modern organic chemistry is the direct C-H functionalization of aromatic rings, which allows for the construction of complex molecules in fewer steps by avoiding traditional pre-functionalization. acs.orguva.esbath.ac.uk

Future research could apply advanced catalytic methods to the C-H bonds of the aniline ring in this compound. This could enable:

Direct Arylation, Alkenylation, or Alkylation: Creating new carbon-carbon bonds at positions ortho or para to the amine, leading to a diverse array of derivatives. acs.orgnih.gov Palladium-catalyzed systems, in particular, have shown great promise for the regioselective functionalization of unprotected anilines. uva.es

Annulation Reactions: Building new rings onto the aniline core to synthesize complex heterocyclic systems. Rhodium-catalyzed reactions of anilines with diazo compounds, for example, can yield valuable indole (B1671886) scaffolds. rsc.org Similar strategies could be developed to create novel quinoline (B57606) or benzimidazole (B57391) structures from this compound.

Asymmetric Transformations: The development of chiral catalysts could enable the enantioselective C-H insertion to produce chiral derivatives, which are of high value in medicinal chemistry. researchgate.net

Beyond C-H activation, other unexplored transformations could include novel condensation reactions to form unique heterocyclic structures, such as the reaction of substituted anilines with phenoxazin-3-ones to create N,S-heteropentacycles. beilstein-journals.org The reactivity of the methoxymethyl group and the chloro substituent in novel coupling and substitution reactions also warrants further investigation.

Advanced Functional Material Development

The unique electronic and structural features of this compound make it an intriguing building block for the creation of advanced functional materials. colab.ws Aniline and its derivatives are well-known precursors to polyaniline (PANI), one of the most studied conductive polymers. nih.gov

Future research in this area should focus on:

Synthesis of Novel Conductive Polymers: The substituents on the aniline monomer significantly influence the properties of the resulting polymer, including its solubility, processability, and conductivity. nih.govrsc.org By polymerizing this compound, or copolymers with other aniline derivatives, it may be possible to create new PANI-type materials with tailored electronic and physical properties. The presence of the methoxymethyl group could enhance solubility in organic solvents, facilitating the fabrication of thin films for electronic devices. nih.gov

Development of Sensor Technologies: The electrical properties of PANI derivatives often exhibit high sensitivity to various analytes, such as ammonia (B1221849) and other gases. rsc.orgresearchgate.net Polymers derived from this compound could be investigated for their potential in chemical sensors, where the specific substituents might impart selectivity towards certain chemicals.

Optoelectronic Applications: Aniline derivatives are integral to materials used in solar cells, organic light-emitting diodes (OLEDs), and other electronic devices. cognit.caresearchgate.net The electronic properties of materials derived from this compound could be tuned for specific applications. The methoxymethyl group, in particular, has been incorporated into materials to modify their properties, such as in polymers for gas-transport membranes and in biphenyl (B1667301) compounds for liquid crystals. chemicalbook.comontosight.airesearchgate.net

Table 2: Potential Applications of Materials Derived from this compound

Material TypePotential ApplicationKey Structural Contributor
Substituted Polyaniline Conductive films, anti-corrosion coatings, chemical sensors nih.govrsc.orgAniline backbone
Copolymers Tunable semiconductors, battery components cognit.canih.govAniline, Chloro, and Methoxymethyl groups
Functional Dyes Organic solar cells, OLEDs researchgate.netConjugated aromatic system
Liquid Crystals Display technologiesRigid core structure from derivatives ontosight.ai

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research by accelerating the discovery and optimization of new molecules and reactions. nih.gov For a compound like this compound, these computational tools offer several exciting avenues for future exploration.

Predictive Modeling of Properties: ML models can be trained to predict the physicochemical properties of novel, unsynthesized derivatives of this compound. This includes predicting parameters crucial for drug development, such as lipophilicity (logP) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, based on molecular structure alone. nih.govnih.gov Similarly, properties relevant to materials science, like pKa or electronic band gaps, can be computationally screened. mdpi.com

Reaction Condition Optimization: AI algorithms can sift through vast parameter spaces (catalysts, solvents, temperatures) to predict the optimal conditions for a desired chemical transformation. This can significantly reduce the experimental effort required to develop new synthetic routes or to functionalize the this compound core. rsc.org

De Novo Design of Functional Molecules: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for a specific function, such as binding to a biological target or exhibiting desired electronic properties for a material application.

However, a significant challenge in applying ML to chemistry is the availability of high-quality, standardized data. icm.edu.pl Many ML models are trained on data from published literature, which can be biased towards positive results and lack the "negative data" (i.e., failed reactions) necessary for robust learning. acs.org Therefore, a crucial future direction will be the generation of systematic, high-throughput experimental data for aniline derivatives to train more accurate and reliable predictive models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.